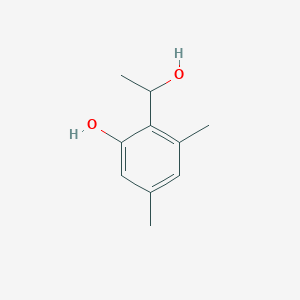![molecular formula C54H34N2 B13647308 9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole](/img/no-structure.png)
9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” is a complex organic compound that belongs to the class of carbazole derivatives. These compounds are known for their unique electronic properties and are often used in various scientific and industrial applications, including organic electronics and photonics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” typically involves multi-step organic reactions. Common synthetic routes may include:
Suzuki Coupling Reaction: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of aromatic compounds using alkyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex organic compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
科学研究应用
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonic Devices: Utilized in the fabrication of photonic devices due to its unique electronic properties.
Biology
Biological Probes: Employed as fluorescent probes in biological imaging and diagnostics.
Medicine
Drug Development: Investigated for potential use in drug development due to its unique chemical structure.
Industry
Material Science: Used in the development of advanced materials with specific electronic and photonic properties.
作用机制
The mechanism of action of “9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” involves its interaction with molecular targets and pathways. The compound’s electronic properties allow it to participate in various chemical and biological processes, including electron transfer and molecular recognition.
相似化合物的比较
Similar Compounds
Carbazole: A simpler compound with similar electronic properties.
Triphenylene: Another aromatic compound with unique photonic properties.
Biphenyl: Known for its stability and electronic characteristics.
Uniqueness
“9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” stands out due to its complex structure, which combines the properties of biphenyl, triphenylene, and carbazole. This unique combination enhances its applicability in various scientific and industrial fields.
属性
分子式 |
C54H34N2 |
|---|---|
分子量 |
710.9 g/mol |
IUPAC 名称 |
3-[9-(4-phenylphenyl)carbazol-3-yl]-9-triphenylen-2-ylcarbazole |
InChI |
InChI=1S/C54H34N2/c1-2-12-35(13-3-1)36-22-26-39(27-23-36)55-51-20-10-8-18-46(51)49-32-37(24-30-53(49)55)38-25-31-54-50(33-38)47-19-9-11-21-52(47)56(54)40-28-29-45-43-16-5-4-14-41(43)42-15-6-7-17-44(42)48(45)34-40/h1-34H |
InChI 键 |
BQPVJRBXQXWQTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC9=C(C=C8)C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


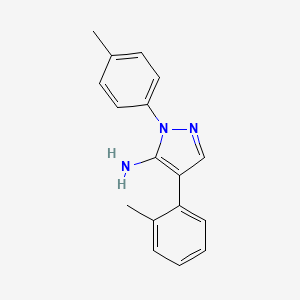
![Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13647228.png)

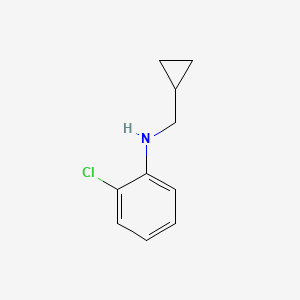
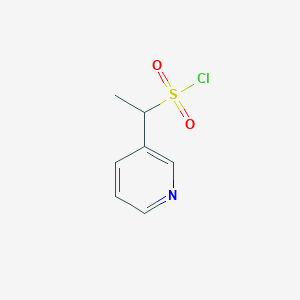
![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
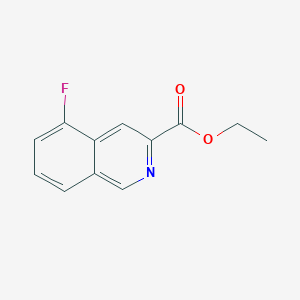
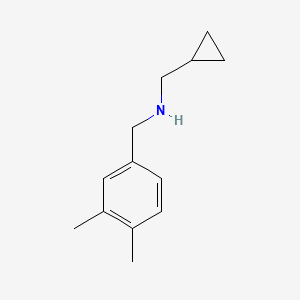
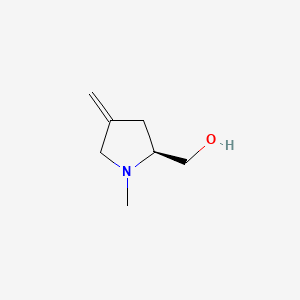
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)

